molecular formula C8H16N2O2 B2391068 3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea CAS No. 80413-65-6

3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea

Cat. No. B2391068
CAS RN: 80413-65-6
M. Wt: 172.228
InChI Key: LXGUFTNPQUYUTQ-LJGSYFOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as GW501516 and is classified as a selective androgen receptor modulator (SARM). It is a synthetic ligand that binds to androgen receptors in the body, which can lead to a range of physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea involves the reaction of 3-methylisocyanate with (1r,4r)-4-hydroxycyclohexylamine in the presence of a suitable solvent and catalyst.

Starting Materials
3-methylisocyanate, (1r,4r)-4-hydroxycyclohexylamine

Reaction
Add (1r,4r)-4-hydroxycyclohexylamine to a suitable solvent, Add 3-methylisocyanate to the reaction mixture, Stir the reaction mixture at a suitable temperature for a suitable time, Isolate the product by filtration or extraction, Purify the product by recrystallization or chromatography

Mechanism Of Action

The mechanism of action of 3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea involves binding to androgen receptors in the body. This binding leads to the activation of a range of signaling pathways, which can lead to a range of physiological effects. These effects include increased endurance, improved lipid metabolism, and increased insulin sensitivity.

Biochemical And Physiological Effects

Studies have shown that 3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea can lead to a range of biochemical and physiological effects. It has been shown to increase endurance by activating the PPAR-delta pathway, which can lead to increased energy production in the body. It has also been shown to improve lipid metabolism by increasing the expression of genes involved in lipid metabolism. Additionally, it has been shown to increase insulin sensitivity, which can help to prevent the development of diabetes.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea for lab experiments is its ability to selectively activate androgen receptors in the body. This can allow researchers to study the effects of androgen receptor activation without the unwanted side effects associated with other compounds. However, one limitation of this compound is that it has not been extensively studied in humans, so its long-term safety and efficacy are not yet fully understood.

Future Directions

There are a range of future directions for research on 3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea. One area of interest is its potential applications in the treatment of obesity and related metabolic disorders. Another area of interest is its potential use in the treatment of cardiovascular disease, as it has been shown to have beneficial effects on lipid metabolism and insulin sensitivity. Additionally, further research is needed to fully understand the long-term safety and efficacy of this compound.

Scientific Research Applications

3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea has been extensively studied for its potential applications in scientific research. It has been shown to have a range of physiological effects, including increased endurance, improved lipid metabolism, and increased insulin sensitivity. These effects make it a promising candidate for the treatment of a range of diseases, including obesity, diabetes, and cardiovascular disease.

properties

IUPAC Name

1-(4-hydroxycyclohexyl)-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-9-8(12)10-6-2-4-7(11)5-3-6/h6-7,11H,2-5H2,1H3,(H2,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGUFTNPQUYUTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea

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